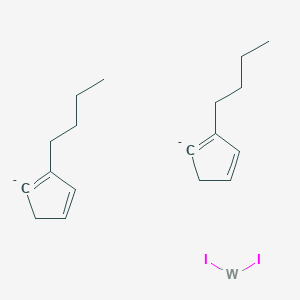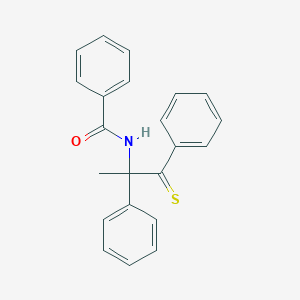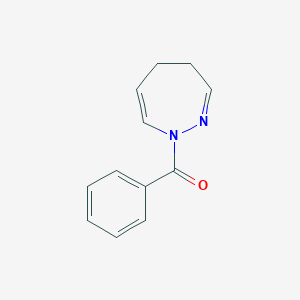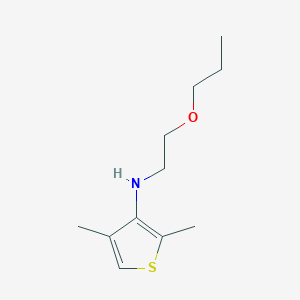![molecular formula C9H14Cl2O2 B14395205 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-46-0](/img/structure/B14395205.png)
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[24]heptane is an organic compound with the molecular formula C₉H₁₄Cl₂O₂ It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The general reaction scheme is as follows:
2,2,4,4-tetramethyl-1,3-dioxolane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).
Reduction Reactions: The compound can be reduced to form 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, KOH, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products
Substitution: Formation of 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane or corresponding ethers and amines.
Reduction: Formation of 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other spiro compounds and as a building block in complex molecule synthesis.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The spiro structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dichloro-2,2,4,4-tetramethylcyclobutane
- 1,1-Dichloro-3,3,5,5-tetramethylcyclohexane
- 1,1-Dichloro-2,2,5,5-tetramethylcyclopentane
Uniqueness
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[24]heptane is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
89995-46-0 |
|---|---|
Molekularformel |
C9H14Cl2O2 |
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
2,2-dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C9H14Cl2O2/c1-6(2)8(5-9(8,10)11)13-7(3,4)12-6/h5H2,1-4H3 |
InChI-Schlüssel |
NCGISNVLMHTENE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CC2(Cl)Cl)OC(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)








